molecular formula C11H12N2O4S B2977602 3-[(2-Cyanoethyl)(methyl)sulfamoyl]benzoic acid CAS No. 735337-12-9

3-[(2-Cyanoethyl)(methyl)sulfamoyl]benzoic acid

Cat. No.: B2977602
CAS No.: 735337-12-9
M. Wt: 268.29
InChI Key: BHBUWXVOOKWDLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Cyanoethyl)(methyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C11H12N2O4S. It is characterized by the presence of a benzoic acid moiety substituted with a sulfamoyl group, which is further substituted with a cyanoethyl and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Cyanoethyl)(methyl)sulfamoyl]benzoic acid typically involves the reaction of 3-aminobenzoic acid with a suitable sulfonyl chloride, followed by the introduction of the cyanoethyl and methyl groups. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Cyanoethyl)(methyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzoic acid derivatives .

Scientific Research Applications

3-[(2-Cyanoethyl)(methyl)sulfamoyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-Cyanoethyl)(methyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethyl and sulfamoyl groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    3-[(2-Cyanoethyl)sulfamoyl]benzoic acid: Similar structure but lacks the methyl group.

    3-[(Methyl)sulfamoyl]benzoic acid: Similar structure but lacks the cyanoethyl group.

    3-Sulfamoylbenzoic acid: Lacks both the cyanoethyl and methyl groups

Uniqueness

3-[(2-Cyanoethyl)(methyl)sulfamoyl]benzoic acid is unique due to the presence of both the cyanoethyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug design and other applications .

Properties

IUPAC Name

3-[2-cyanoethyl(methyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4S/c1-13(7-3-6-12)18(16,17)10-5-2-4-9(8-10)11(14)15/h2,4-5,8H,3,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBUWXVOOKWDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)S(=O)(=O)C1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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